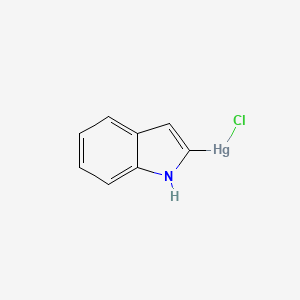
chloro(1H-indol-2-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(1H-indol-2-yl)mercury is an organomercury compound that features a mercury atom bonded to a chlorine atom and an indole moiety. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro(1H-indol-2-yl)mercury typically involves the reaction of indole derivatives with mercuric chloride. One common method is the reaction of 1H-indole-2-carboxylic acid with mercuric chloride in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds as follows:
1H-indole-2-carboxylic acid+HgCl2+NaOH→this compound+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Chloro(1H-indol-2-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as thiols or amines, leading to the formation of new organomercury compounds.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury and potentially leading to different mercury-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., mercaptoethanol) and amines (e.g., aniline).
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
Substitution Reactions: Products include various organomercury compounds with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include different oxidation states of mercury, such as mercuric oxide or elemental mercury.
科学研究应用
Chloro(1H-indol-2-yl)mercury has several applications in scientific research:
作用机制
The mechanism of action of chloro(1H-indol-2-yl)mercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This interaction is crucial for its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Chloro(1H-indol-3-yl)mercury: Similar structure but with the mercury atom bonded to the 3-position of the indole ring.
Bromo(1H-indol-2-yl)mercury: Similar structure but with a bromine atom instead of chlorine.
Iodo(1H-indol-2-yl)mercury: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Chloro(1H-indol-2-yl)mercury is unique due to its specific substitution pattern and the presence of the chlorine atom, which influences its reactivity and biological activity . The chlorine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
26340-48-7 |
|---|---|
分子式 |
C8H6ClHgN |
分子量 |
352.18 g/mol |
IUPAC 名称 |
chloro(1H-indol-2-yl)mercury |
InChI |
InChI=1S/C8H6N.ClH.Hg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5,9H;1H;/q;;+1/p-1 |
InChI 键 |
ZUYHMVXGPRJCFQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















